N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide -

N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4331608
CAS Number:
Molecular Formula: C15H15ClN2O3S
Molecular Weight: 338.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Computational tools like density functional theory (DFT) could be employed to predict the three-dimensional conformation, bond lengths, and other structural parameters of this molecule [, , ].

Applications
  • Medicinal Chemistry: As a potential lead compound for developing novel therapeutics. For example, substituted benzamides are known for their potential as anticonvulsants [], antitumor agents [, , ], and CCR3 antagonists for treating inflammatory conditions []. Further investigation could explore the potential of N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide in these areas.

4-Amino-N-[2 (diethylamino)ethyl]benzamide Tetraphenylborate

  • Compound Description: This compound is an ion-associate complex formed between 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) and tetraphenylborate. It was synthesized and characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry []. The study also investigated its antibacterial activity and electronic characteristics using DFT calculations.
  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor, particularly targeting Class I HDAC isoforms []. It exhibited significant antitumor activity in both in vitro and in vivo studies, specifically against human myelodysplastic syndrome (SKM-1) cells.

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound is a 1,3,4-thiadiazole derivative synthesized from a corresponding hydrazinecarbothioamide precursor []. Molecular docking studies suggested its potential as a dihydrofolate reductase (DHFR) inhibitor.

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

  • Compound Description: FNA is a potent and selective HDAC inhibitor, demonstrating greater potency against HDAC3 compared to the known HDAC inhibitor SAHA []. FNA showed promising antitumor activity against HepG2 cells in vitro and in vivo, inhibiting tumor growth and inducing apoptosis and cell cycle arrest.

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

  • Compound Description: NA is a potent class I selective HDAC inhibitor that shows significant antiproliferative activity against various cancer cell lines, including A2780 and HepG2 []. It induces G2/M phase arrest and apoptosis in HepG2 cells, suggesting its potential as an antitumor agent.

N-(2-Aminophenyl)-benzamides

  • Compound Description: This refers to a class of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group. These compounds exhibited nanomolar potency against HDAC1 and HDAC2 and showed antiproliferative activity against cancer cells [].

2,4-Diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives

  • Compound Description: This refers to a series of compounds containing either a 2,4-diaminopyrimidine-5-carbonitrile or an N-(2-amino-5-cyanopyrimidin-4-yl)benzamide scaffold. These compounds were synthesized and evaluated for their anticancer activity against various human cancer cell lines [].

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline Amine Ditosylate Monohydrate

  • Compound Description: This compound, also known as lapatinib ditosylate monohydrate, is a known reversible, selective inhibitor of intracellular tyrosine kinase receptors, specifically the epidermal growth factor receptor []. It is used for treating advanced and/or metastatic breast cancer.

4-Chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate

  • Compound Description: This compound was identified as a byproduct in the N-benzylation reaction of isatoic anhydride []. Further investigation revealed its wound healing and anti-inflammatory properties.
  • Compound Description: This compound showcases a simple structure with an aniline and phenol ring bridged by an amide group []. Its crystal structure reveals extensive hydrogen bonding networks, influencing its solid-state packing and potentially its physicochemical properties.

2-Amino-N-(2-chloro­pyridin-3­yl)benzamide

  • Compound Description: This compound represents a simple condensation product of 3-amino-2-chloropyridine and ethyl 2-aminobenzoate []. Crystallographic analysis revealed a nearly coplanar arrangement of its aromatic rings, stabilized by intramolecular hydrogen bonding.

N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs

  • Compound Description: This group of compounds represents a novel scaffold identified as pancreatic β-cell protective agents against endoplasmic reticulum stress []. These analogs demonstrated improved potency and water solubility compared to previously identified compounds.

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

    • Compound Description: This compound is described as a CCR3 antagonist with potential for treating inflammatory conditions [].

      N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide Derivatives

      • Compound Description: This refers to a series of thiazole derivatives containing a benzamide moiety, synthesized and evaluated for their antimicrobial activity [].
      • Compound Description: Imatinib is a well-known tyrosine kinase inhibitor widely used as a therapeutic agent for leukemia []. It specifically targets the activity of tyrosine kinases, making it effective against specific types of cancers.
      • Compound Description: This compound is an aromatase enzyme inhibitor that demonstrated significant suppression of ovarian aromatase activity in rats []. It also showed potential as an endocrine therapy agent for hormone-dependent mammary carcinoma.

      N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide (DEGA)

      • Compound Description: DEGA is a prodrug that is metabolized to the potent anticonvulsant LY201116 in mice []. It is a diethylglycineamide analogue of LY201116 and undergoes sequential N-deethylations to form MEGA and GA, both of which are further hydrolyzed to LY201116.

      N-(2-amino-phenyl)-2-methyl-benzamide

      • Compound Description: This compound was synthesized and characterized using X-ray crystallography and Hirshfeld surface analysis []. The study focused on its crystal structure and intermolecular interactions but did not report any significant biological activity.
      • Compound Description: This compound is an acylhydrazone derivative containing a glycine moiety and two substituted benzene rings []. Crystallographic analysis revealed its E conformation and a network of hydrogen bonds contributing to its solid-state structure.

      4-[(Methylsulfonyl)amino]benzamides and Sulfonamides

      • Compound Description: This refers to a group of compounds possessing either a 4-[(methylsulfonyl)amino]benzamide or a sulfonamide structure. These compounds exhibit Class III antiarrhythmic activity, specifically targeting the delayed rectifier potassium current (IK) [].
      • Compound Description: TH08 is a thiazolidine derivative containing a benzamide moiety. In vivo studies demonstrated its potent anticancer activity against Ehrlich ascites carcinoma (EAC) in mice [].
      • Compound Description: This compound is a mixed-chelated nickel complex incorporating an o-aminobenzamide ligand []. The study focuses on its structural characterization and spectroscopic properties, without mentioning any specific biological activity.
      • Compound Description: This compound is a guanidine derivative synthesized from a corresponding carbamothioyl benzamide precursor []. The study focuses on its synthesis and structural characterization but does not mention any specific biological activity.
      • Compound Description: MSPPP is a chalcone laser dye with a methylsulfonyl group []. It exhibits interesting spectral and amplified spontaneous emission (ASE) properties, making it a promising material for laser applications.

      [4-(Acetylamino)-N-(2-amino-phenyl) benzamide] (CI-994)

      • Compound Description: CI-994, also known as N-acetyldinaline, is an antitumor agent that acts as a histone deacetylase (HDAC) inhibitor []. It causes histone hyperacetylation in living cells and inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner.

      4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734)

      • Compound Description: GOE1734 is a new compound with antitumor activity, particularly against slowly growing tumors []. It exhibits high growth-inhibiting efficacy in various tumor models and has a relatively low bacterial mutagenic potential.
      • Compound Description: These are benzamide derivatives synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives [].

      1192U90 (2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide)

      • Compound Description: 1192U90 is a potential antipsychotic agent. The ortho-amino benzamide ring in this compound was specifically labeled with 13C-isotopes [].

      N1-(2,6-dimethylphenyl)-N2,N2-diethylglicynamid (Lidocaine)

      • Compound Description: Lidocaine is a widely used local anesthetic and antiarrhythmic drug. A study explored modifications of lidocaine to enhance its antiarrhythmic activity [].

      4-amino-N-[2-(diэтиламино) ethyl]benzamide (Procainamide)

      • Compound Description: Procainamide is an antiarrhythmic drug. Similar to lidocaine, it was also a subject of structural modification studies aiming to improve antiarrhythmic activity [].
      • Compound Description: This refers to a composite material where MSPPP, a chalcone dye with a methylsulfonyl group, is incorporated into zinc oxide nanoparticles []. The study investigated the structural and optical properties of these nanoparticles.
      • Compound Description: CI-921 is an antitumor agent structurally similar to amsacrine but with improved solid tumor activity []. The compound demonstrated favorable tissue distribution and pharmacokinetic properties in mice studies.
      • Compound Description: 14C-batanopride is a radiolabeled derivative of the benzamide drug, batanopride []. This compound is likely used in pharmacokinetic and metabolism studies to track the drug's fate in the body.

      4-Amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

      • Compound Description: ML-1035 is a 5-HT3 receptor antagonist that undergoes metabolic interconversion with its sulfide and sulfone metabolites [, ].

      4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide

      • Compound Description: These compounds are ameltolide analogues with notable anticonvulsant activity []. They demonstrated superior efficacy compared to phenytoin in the maximal electroshock seizure test.

      Properties

      Product Name

      N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

      IUPAC Name

      N-[(2-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide

      Molecular Formula

      C15H15ClN2O3S

      Molecular Weight

      338.8 g/mol

      InChI

      InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-9-5-3-7-12(14)15(19)17-10-11-6-2-4-8-13(11)16/h2-9,18H,10H2,1H3,(H,17,19)

      InChI Key

      CPBAAXCUAHGTCA-UHFFFAOYSA-N

      SMILES

      CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl

      Canonical SMILES

      CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.